

Technical Deep Dive: Ifosfamide Impurity B

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Compound of Interest

Compound Name: *Ifosfamide impurity B*

CAS No.: 241482-18-8

Cat. No.: B601147

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Identity, Formation, and Analytical Control of the Diphosphate Dimer

Executive Summary

In the synthesis and stability profiling of Ifosfamide (an alkylating antineoplastic agent), Impurity B represents a critical quality attribute due to its complex structural nature and genotoxic potential.^[1] Unlike common hydrolytic degradants (e.g., dechloro-species), the European Pharmacopoeia (Ph.^[1] Eur.) defines Impurity B as a diphosphate dimer.^[1]

This guide provides a rigorous technical analysis of **Ifosfamide Impurity B** (CAS 241482-18-8), detailing its chemical structure, hypothesized formation mechanism via pyrophosphate linkage, and a self-validating analytical strategy using HPLC-MS/MS.^[1]

Part 1: Chemical Identity & Structural Analysis

Confusion often arises regarding "Impurity B" due to differing pharmacopoeial definitions for related nitrogen mustards.^[1] For Ifosfamide, the authoritative definition follows the Ph. Eur. Reference Standard.

Chemical Name: Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate CAS Number: 241482-18-8 Molecular Formula: C₁₀H₂₄Cl₂N₂O₇P₂ Molecular Weight: 417.16 g/mol ^{[1][2][3][4][5]}

Structural Characteristics

The molecule is a dimer consisting of two 3-[(2-chloroethyl)amino]propyl chains linked by a central pyrophosphate (P-O-P) bridge.[1]

- **Key Feature:** The pyrophosphate linkage renders the molecule highly polar and acidic compared to the neutral parent drug, Ifosfamide.
- **Alkylating Potential:** It retains the N-(2-chloroethyl) functionality, preserving the alkylating (and thus mutagenic) capability of the nitrogen mustard class.[1]

Table 1: Physicochemical Comparison

Feature	Ifosfamide (API)	Impurity B (Ph. Eur.)
Structure Type	Cyclic oxazaphosphorine	Linear diphosphate dimer
Polarity (LogP)	-0.86 (Lipophilic)	< 0 (Highly Hydrophilic/Ionic)
Acid/Base	Neutral	Acidic (Dihydrogen diphosphate)
Chromophore	Weak UV (200-210 nm)	Weak UV (End absorption only)

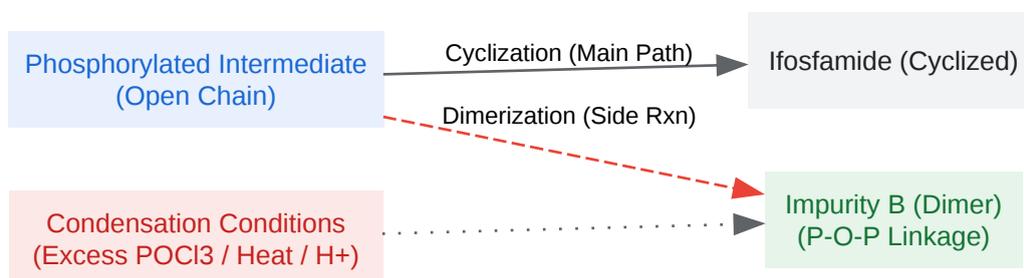
Part 2: Formation Mechanism & Pathway[1]

The formation of Impurity B is distinct from the standard hydrolysis pathways that generate chloroethylamine or isophosphoramidate mustard. It likely arises during the phosphorylation steps of synthesis or through condensation of phosphate intermediates.

Hypothesized Mechanism: Phosphoramidate Condensation

The synthesis of Ifosfamide involves cyclization of amino-alcohol precursors with phosphorus oxychloride (ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">

) or similar phosphorylating agents. Impurity B suggests a side reaction where two activated phosphate intermediates undergo condensation, eliminating water or HCl to form the P-O-P bond.



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Figure 1: Divergent synthesis pathway showing the competitive dimerization leading to Impurity B versus the intended cyclization to Ifosfamide.

Part 3: Analytical Strategy (HPLC-MS)

Detecting Impurity B is challenging due to its high polarity (early elution on C18) and lack of strong UV absorbance. A standard reversed-phase method optimized for Ifosfamide will likely elute Impurity B in the void volume.[1]

Protocol: Ion-Pairing or HILIC Separation

To retain this polar diphosphate, we recommend HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing RP-HPLC.[1]

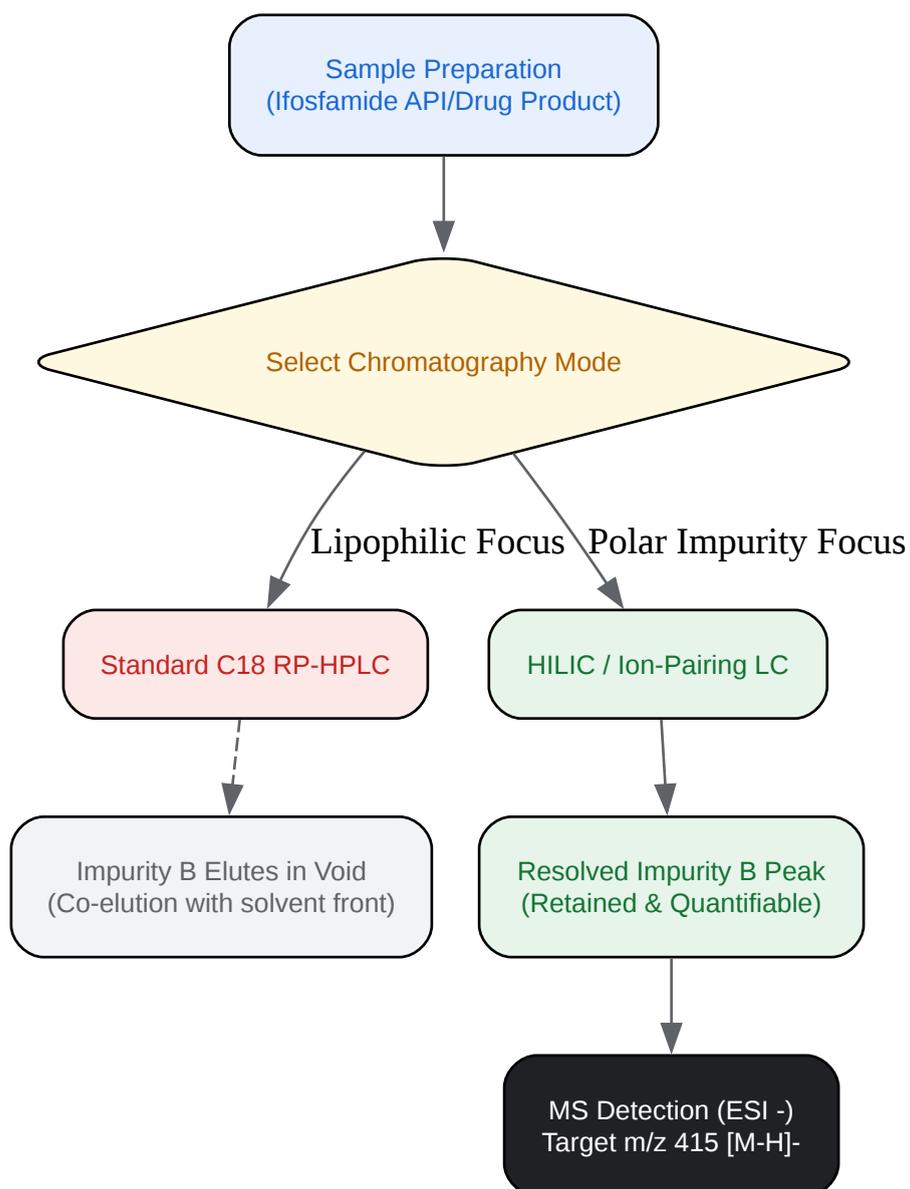
Method A: HILIC-MS (Recommended for Sensitivity)[1]

- Column: Amide or Zwitterionic HILIC column (e.g., BEH Amide, 1.7 μm).
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[1]
- Mobile Phase B: Acetonitrile:Buffer (95:5).[1]
- Gradient: 90% B to 50% B over 10 minutes (Retains polar species).[1]
- Detection: MS/MS (ESI Negative mode preferred for phosphate moieties).[1]

Method B: Ion-Pairing RP-HPLC (QC Routine)

- Column: C18 (End-capped, stable at low pH).[1]

- Mobile Phase Additive: Octanesulfonic acid (OSA) or Tetrabutylammonium phosphate.[1]
- Mechanism: The ion-pairing agent neutralizes the diphosphate charge, increasing retention on the lipophilic C18 stationary phase.[1]



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Figure 2: Decision tree for selecting the appropriate chromatographic mode. Standard RP-HPLC is insufficient for the highly polar Impurity B.[1]

Part 4: Toxicology & Control Strategy

Genotoxicity Alert: As a nitrogen mustard analog with two alkylating arms (chloroethyl groups), Impurity B is structurally alerted for mutagenicity.[1] The Ph. Eur. and other regulatory bodies classify it as a substance that "May cause genetic defects" and "May cause cancer".

Control Limits:

- Threshold of Toxicological Concern (TTC): Unless specific safety data exists, mutagenic impurities are typically controlled to < 1.5 µg/day intake.[1]
- Specification: In the API, strictly control to NMT 0.15% (or lower based on dose) using the Ph. Eur. Reference Standard (Cat. Y0000657 or similar) for quantitation.[1]

References

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